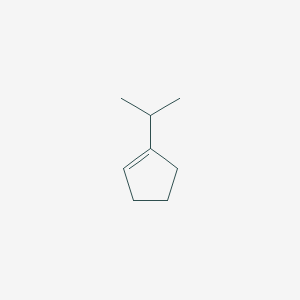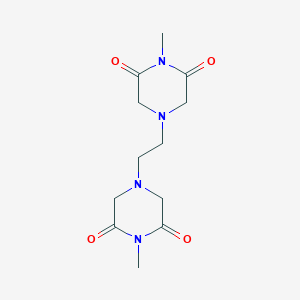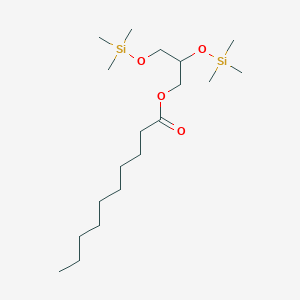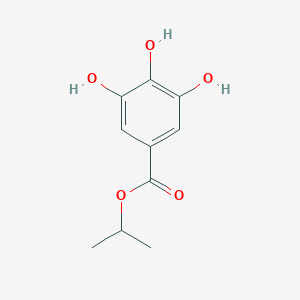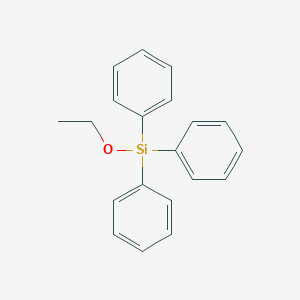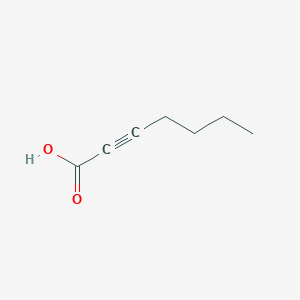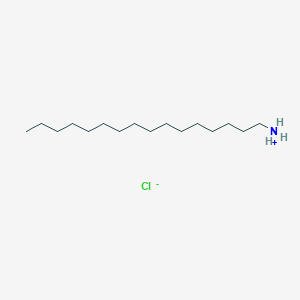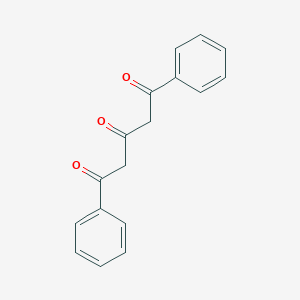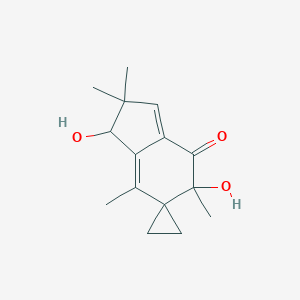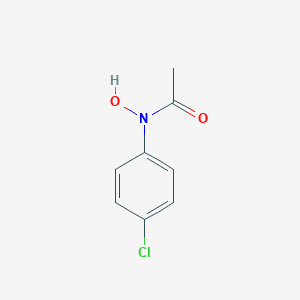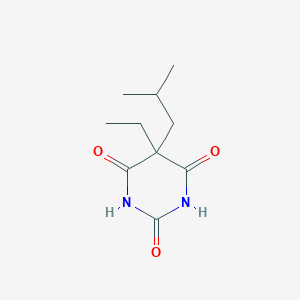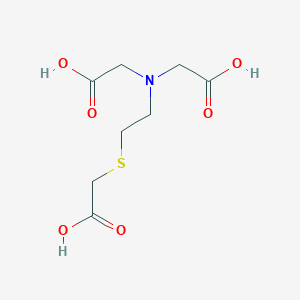
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-, commonly known as EDTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that has the ability to bind to metal ions, making it an important tool in a variety of applications. EDTA is used in a wide range of fields, including biochemistry, molecular biology, and analytical chemistry.
科学的研究の応用
EDTA is used in a wide range of scientific research applications. It is commonly used as a chelating agent to remove metal ions from solutions, such as in the purification of proteins and enzymes. EDTA is also used in the analysis of metals in environmental samples, such as water and soil. In addition, EDTA is used in the formulation of pharmaceuticals and cosmetics.
作用機序
EDTA works by forming a complex with metal ions, such as calcium, magnesium, and iron. The complex is stable and soluble in water, allowing it to be easily removed from solutions. EDTA is able to remove metal ions from solutions by chelation, which involves the formation of a coordination complex between the metal ion and the EDTA molecule.
生化学的および生理学的効果
EDTA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases. EDTA also has an effect on the coagulation system, inhibiting the activity of clotting factors. In addition, EDTA has been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
EDTA has several advantages for lab experiments. It is a versatile chelating agent that can be used to remove a wide range of metal ions from solutions. EDTA is also relatively inexpensive and easy to use. However, there are some limitations to the use of EDTA in lab experiments. It can interfere with some assays that rely on metal ions, such as calcium-dependent assays. In addition, EDTA can have a negative impact on the stability of some proteins and enzymes.
将来の方向性
There are several future directions for the use of EDTA in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of EDTA in the treatment of metal poisoning. EDTA has been shown to be effective in removing heavy metals from the body, and there is interest in developing new therapies based on this mechanism. Finally, there is interest in using EDTA in the development of new pharmaceuticals and cosmetics. EDTA has a wide range of applications, and its versatility makes it an important tool in scientific research.
合成法
EDTA is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction produces a compound called ethylenediaminetetraacetic acid (EDTA), which is then further modified to produce EDTA disodium salt.
特性
CAS番号 |
1116-57-0 |
|---|---|
製品名 |
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- |
分子式 |
C8H13NO6S |
分子量 |
251.26 g/mol |
IUPAC名 |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
その他のCAS番号 |
1116-57-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



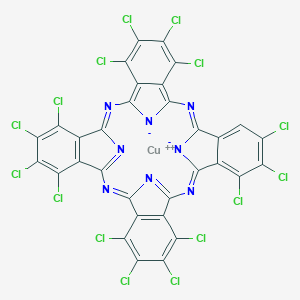
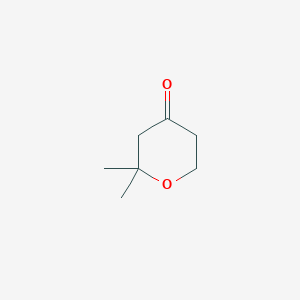
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
